molecular formula C21H33N5O7 B8114114 MC-Val-Cit-OH

MC-Val-Cit-OH

Cat. No. B8114114
M. Wt: 467.5 g/mol
InChI Key: WXNPFVBGHOJJLL-KBXCAEBGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

MC-Val-Cit-OH is a useful research compound. Its molecular formula is C21H33N5O7 and its molecular weight is 467.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality MC-Val-Cit-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about MC-Val-Cit-OH including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Genetic Polymorphisms and Chemical Sensitivity

A study by Cui et al. (2013) investigated the effects of genetic polymorphisms on chemical sensitivity. It highlighted the significant association of certain genetic variations, specifically SOD2 polymorphisms, with high chemical sensitivity in individuals, suggesting a genetic predisposition to chemical exposure sensitivity (Cui et al., 2013).

2. Molecular Communication in Nanomedicine

Research by Chude-Okonkwo et al. (2017) emphasized the role of Molecular Communication (MC) and Molecular Networks (MN) in targeted drug delivery. This area of research is pivotal in nanomedicine, specifically in the smart localization of therapeutic drugs to targeted body parts, thus reducing systemic toxicity (Chude-Okonkwo et al., 2017).

3. Molecular Communication Systems

Jamali et al. (2018) provided a comprehensive review of molecular communication (MC) systems, which are crucial in various applications such as biotechnology, medicine, and industrial monitoring. The study covered the channel modeling for diffusive MC systems, highlighting their importance in the design and operation of these systems (Jamali et al., 2018).

4. Radiobiology and Monte Carlo Simulations

TOPAS-nBio, an extension of the TOPAS Monte Carlo (MC) system, was developed to improve our understanding of radiobiological effects at the cellular and sub-cellular level. Schuemann et al. (2018) described how this tool offers detailed simulations of radiobiological experiments, aiding research in radiation therapy and medical imaging (Schuemann et al., 2018).

5. Multi-component Reactions in Drug Discovery

Weber (2002) discussed the application of Multi-component Reactions (MCRs) in drug discovery. MCRs are significant in generating diverse organic molecules, contributing to the synthesis of complex natural products and the large-scale production of drug candidates, showcasing the importance of chemical synthesis in medicinal chemistry (Weber, 2002).

properties

IUPAC Name

(2S)-5-(carbamoylamino)-2-[[(2R)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H33N5O7/c1-13(2)18(19(30)24-14(20(31)32)7-6-11-23-21(22)33)25-15(27)8-4-3-5-12-26-16(28)9-10-17(26)29/h9-10,13-14,18H,3-8,11-12H2,1-2H3,(H,24,30)(H,25,27)(H,31,32)(H3,22,23,33)/t14-,18+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXNPFVBGHOJJLL-KBXCAEBGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)O)NC(=O)CCCCCN1C(=O)C=CC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)O)NC(=O)CCCCCN1C(=O)C=CC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H33N5O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

MC-Val-Cit-OH

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
MC-Val-Cit-OH
Reactant of Route 2
Reactant of Route 2
MC-Val-Cit-OH
Reactant of Route 3
Reactant of Route 3
MC-Val-Cit-OH
Reactant of Route 4
MC-Val-Cit-OH
Reactant of Route 5
Reactant of Route 5
MC-Val-Cit-OH
Reactant of Route 6
Reactant of Route 6
MC-Val-Cit-OH

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.